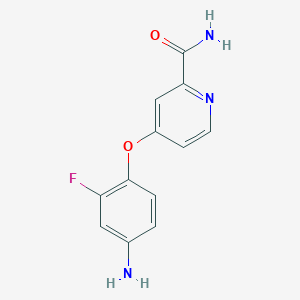
4-(4-Amino-2-fluorophenoxy)picolinamide
Übersicht
Beschreibung
“4-(4-Amino-2-fluorophenoxy)picolinamide” is a compound with the molecular formula C12H10FN3O2 . It is a colorless to pale yellow solid . This compound has a wide range of applications in many fields, one of its main uses is as an intermediate in organic synthesis .
Synthesis Analysis
There are many methods for preparing 4-(4-amino-2-fluorophenoxy)picolinamide, one of which is synthesis by substitution reaction. In general, 4-amino-2-fluorophenol is reacted with pyridine-2-carboxylic anhydride under appropriate conditions to give the desired product .
Molecular Structure Analysis
The molecular structure of “4-(4-Amino-2-fluorophenoxy)picolinamide” is represented by the InChI string: InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) .
Chemical Reactions Analysis
As an intermediate in organic synthesis, “4-(4-Amino-2-fluorophenoxy)picolinamide” can be used to synthesize drugs and pesticides containing pyridine structures, which play an important role in the regulation of biological activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Amino-2-fluorophenoxy)picolinamide” are as follows :
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-(4-Amino-2-fluorophenoxy)picolinamide: is utilized in medicinal chemistry as an intermediate for the synthesis of various pharmaceutical compounds. Its structure is pivotal in the creation of drugs that target specific receptors or enzymes within the body. The fluorine atom in particular can greatly influence the biological activity of these compounds, making them more selective or potent .
Agriculture
In the agricultural sector, this compound serves as a chemical precursor in the development of pesticides. Its ability to be incorporated into pyridine structures, which are common in many herbicides and insecticides, makes it valuable for creating new formulations that are more effective against pests and less harmful to the environment .
Material Science
The applications in material science include the development of novel organic compounds that can be used in various industrial processes4-(4-Amino-2-fluorophenoxy)picolinamide may contribute to the synthesis of polymers or coatings with enhanced properties such as increased thermal stability or chemical resistance .
Environmental Science
Environmental science research can benefit from this compound through the creation of sensitive detection methods for pollutants. Its unique chemical properties could be harnessed to develop sensors or assays that can accurately measure the presence of harmful substances in soil or water .
Biochemistry
In biochemistry, 4-(4-Amino-2-fluorophenoxy)picolinamide is a candidate for studying enzyme-substrate interactions. It could be used to mimic certain natural substrates or inhibitors, allowing researchers to probe the active sites of enzymes and understand their mechanisms of action .
Pharmacology
Pharmacological research may use this compound to explore new therapeutic pathways. By incorporating it into drug design, scientists can investigate its effects on various physiological processes, potentially leading to the discovery of new treatments for diseases .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUEPQNJNCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631052 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-2-fluorophenoxy)picolinamide | |
CAS RN |
868733-71-5 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



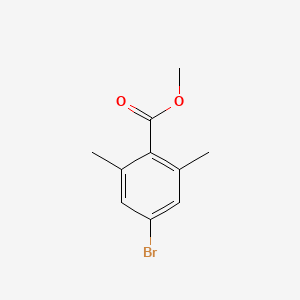
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
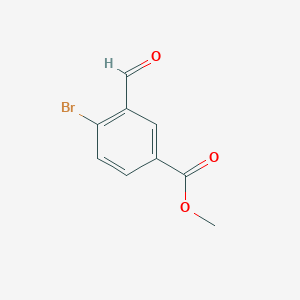
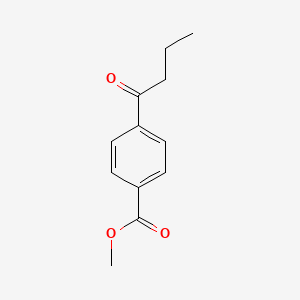
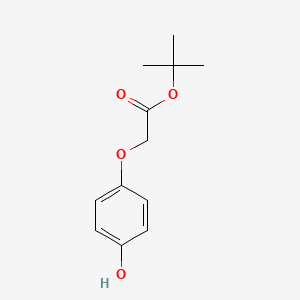
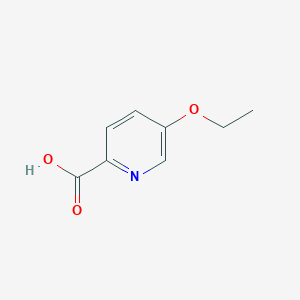

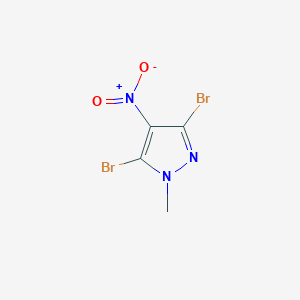

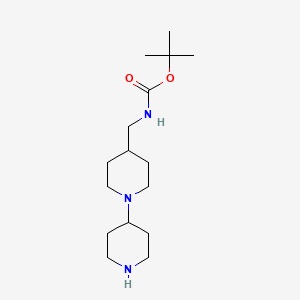
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)

